2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride
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Overview
Description
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride is a heterocyclic compound that contains both pyrimidine and oxadiazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the pyrimidine ring is known to impart various pharmacological properties, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a pyrimidine derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine moiety and exhibit similar biological activities.
1,3,4-Oxadiazole derivatives: Compounds containing the oxadiazole ring also show a range of pharmacological properties.
Uniqueness
2-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminedihydrochloride is unique due to the combination of the pyrimidine and oxadiazole rings, which may confer distinct biological activities and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C8H11Cl2N5O |
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Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9N5O.2ClH/c9-3-2-6-12-8(13-14-6)7-10-4-1-5-11-7;;/h1,4-5H,2-3,9H2;2*1H |
InChI Key |
CECHGZUARXWGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)CCN.Cl.Cl |
Origin of Product |
United States |
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